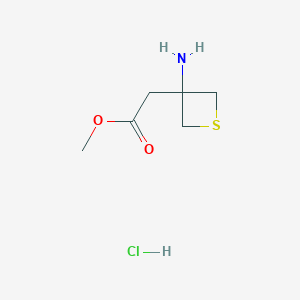methyl2-(3-aminothietan-3-yl)acetatehydrochloride
CAS No.: 2580214-76-0
Cat. No.: VC5128539
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2580214-76-0 |
|---|---|
| Molecular Formula | C6H12ClNO2S |
| Molecular Weight | 197.68 |
| IUPAC Name | methyl 2-(3-aminothietan-3-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2S.ClH/c1-9-5(8)2-6(7)3-10-4-6;/h2-4,7H2,1H3;1H |
| Standard InChI Key | UFOBBXWABUFCJR-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1(CSC1)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride belongs to the class of thietane derivatives, which are sulfur-containing heterocycles. Its molecular formula is C₆H₁₂ClNO₂S, with a molecular weight of 197.7 g/mol . The compound features a thietane ring (a three-membered cyclic sulfide) substituted at the 3-position with both an amino group (-NH₂) and an acetic acid methyl ester (-CH₂COOCH₃). Protonation of the amine group by hydrochloric acid stabilizes the molecule as a hydrochloride salt, enhancing its solubility in polar solvents.
Structural Highlights:
-
Thietane Core: The strained three-membered ring contributes to potential reactivity in ring-opening reactions.
-
Amino Group: The primary amine facilitates participation in condensation and acylation reactions.
-
Ester Functionality: The methyl ester serves as a protective group for carboxylic acids, enabling selective deprotection in multistep syntheses.
Physicochemical Properties
Key physicochemical parameters for methyl 2-(3-aminothietan-3-yl)acetate hydrochloride are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO₂S | |
| Molecular Weight | 197.7 g/mol | |
| Purity | ≥95% | |
| Solubility | Likely soluble in water, DMSO | * |
| Physical State | Crystalline solid |
*Inferred from hydrochloride salt nature.
The hydrochloride salt’s solubility in polar solvents aligns with its ionic character, making it suitable for reactions in aqueous or alcoholic media.
Spectroscopic Characterization
Although experimental spectral data for this compound are scarce, comparisons to structurally related thietane and ester derivatives allow for educated predictions:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
¹³C NMR:
Mass Spectrometry (MS)
A molecular ion peak at m/z 197.7 (M+H⁺) would confirm the molecular weight. Fragmentation patterns might include loss of HCl (36.5 Da) or the methyl ester group (-32 Da) .
Pharmacological and Biological Relevance
While no direct studies on this compound’s bioactivity exist, structurally related sulfanylpropanoate esters exhibit notable pharmacological properties. For example, methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate derivatives demonstrate anticancer activity by inhibiting tubulin polymerization . The thietane ring’s strain energy could enhance binding affinity in drug-target interactions, though this hypothesis requires experimental validation.
Applications in Organic Synthesis
Methyl 2-(3-aminothietan-3-yl)acetate hydrochloride serves as a versatile building block:
-
Peptide Mimetics: The amino and ester groups enable incorporation into pseudopeptide chains, mimicking natural amino acids.
-
Heterocyclic Chemistry: The thietane ring participates in cycloadditions or ring-expansion reactions to form larger sulfur-containing heterocycles.
-
Protecting Group Strategies: The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume